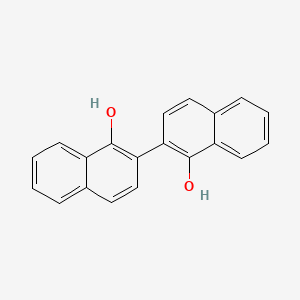

2,2'-Binaphthyl-1,1'-diol

描述

Significance of Atropisomerism and Axial Chirality in BINOL Research

The concept of atropisomerism, first described by Christie and Kenner in 1922, is central to the utility of BINOL. mdpi.comencyclopedia.pub The term "atropisomer" was coined by Kuhn from the Greek words "a" (not) and "tropos" (turn) to describe stereoisomers resulting from restricted rotation about a single bond. encyclopedia.pub In BINOL, the steric hindrance between the hydrogen atoms on the naphthalene (B1677914) rings creates a significant energy barrier to rotation, allowing for the isolation of its stable enantiomers. wikipedia.org

The axial chirality of BINOL is the key to its success in asymmetric catalysis. rsc.org The C2-symmetric binaphthyl scaffold provides a well-defined and predictable chiral environment. When coordinated to a metal center or incorporated into an organocatalyst, the BINOL framework effectively transfers its chiral information to the substrate, directing the chemical reaction to favor the formation of one enantiomer of the product over the other. mdpi.comrsc.org This ability to induce high levels of enantioselectivity is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the biological activity is often dependent on a specific stereoisomer.

The versatility of the BINOL scaffold allows for systematic modification of its structure, particularly at the 3,3'-positions, to fine-tune the steric and electronic properties of the resulting catalysts. rsc.orgacs.org This tunability has led to the development of a vast library of BINOL-derived ligands and organocatalysts with improved reactivity and selectivity for a wide range of asymmetric transformations.

Historical Perspectives on BINOL's Role in Asymmetric Synthesis and Catalysis

The journey of BINOL from a chemical curiosity to a privileged scaffold in asymmetric catalysis has been marked by several key developments. While the synthesis of racemic BINOL can be achieved through oxidative coupling of 2-naphthol (B1666908) using reagents like iron(III) chloride, the preparation of enantiomerically pure BINOL was a significant challenge that needed to be overcome for its widespread application. wikipedia.org

A major breakthrough came with the development of methods for the resolution of racemic BINOL. Early methods involved the formation of diastereomeric inclusion compounds with chiral resolving agents. For instance, the alkaloid N-benzylcinchonidinium chloride was found to selectively crystallize with the (R)-enantiomer of BINOL from acetonitrile. wikipedia.orgorgsyn.org Enzymatic resolutions, such as the hydrolysis of a BINOL diester by cholesterol esterase, also provided access to the individual enantiomers. wikipedia.org

The true potential of BINOL in asymmetric catalysis was unlocked with the synthesis of its derivatives. A landmark achievement was the development of the chiral phosphine (B1218219) ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) from enantiomerically pure BINOL by Noyori and his coworkers in 1980. orgsyn.orgorgsyn.org BINAP, in complex with rhodium or ruthenium, proved to be a highly effective catalyst for a variety of asymmetric hydrogenations and other transformations, earning Ryōji Noyori a share of the Nobel Prize in Chemistry in 2001. The first practical synthesis of (R)- and (S)-BINAP was reported by Takaya et al. in 1986. orgsyn.org

In subsequent decades, the application of BINOL and its derivatives has expanded exponentially. The development of BINOL-derived phosphoric acids (BPAs) by Akiyama and Terada in the early 2000s ushered in a new era of chiral Brønsted acid catalysis. acs.org These catalysts have proven to be remarkably versatile, promoting a wide array of enantioselective reactions under mild conditions. acs.org Furthermore, partially hydrogenated derivatives like H8-BINOL have emerged as powerful catalysts in their own right, often exhibiting superior performance to their parent BINOL counterparts in certain reactions. nih.govacs.org

The continuous exploration of new synthetic methods for BINOL derivatives and their application in novel catalytic systems underscores the enduring importance of this remarkable molecule in the advancement of chemical research. researchgate.netmdpi.com

Data Tables

Table 1: Properties of BINOL Enantiomers

| Property | (R)-BINOL | (S)-BINOL |

|---|---|---|

| Molar Mass | 286.32 g/mol | 286.32 g/mol |

| Melting Point | 208-210 °C | 208-210 °C |

| Specific Rotation ([α]D) | +35.5° (c=1, THF) | -35.5° (c=1, THF) |

| Appearance | White to off-white solid | White to off-white solid |

Table 2: Timeline of Key Developments in BINOL Chemistry

| Year | Development | Significance |

|---|---|---|

| 1922 | Christie and Kenner describe atropisomerism. encyclopedia.pub | Laid the theoretical foundation for understanding the chirality of molecules like BINOL. |

| 1980 | Noyori and coworkers synthesize BINAP from BINOL. orgsyn.orgorgsyn.org | Introduced one of the most successful classes of chiral ligands for asymmetric catalysis. |

| 1986 | Takaya et al. report the first practical synthesis of (R)- and (S)-BINAP. orgsyn.org | Made enantiomerically pure BINAP more accessible for research and industrial applications. |

| Early 2000s | Akiyama and Terada develop BINOL-derived phosphoric acid catalysts. acs.org | Opened up the field of chiral Brønsted acid catalysis, providing a new paradigm for enantioselective synthesis. |

Structure

3D Structure

属性

IUPAC Name |

2-(1-hydroxynaphthalen-2-yl)naphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19-15-7-3-1-5-13(15)9-11-17(19)18-12-10-14-6-2-4-8-16(14)20(18)22/h1-12,21-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUJUBACOOIWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C3=C(C4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209155 | |

| Record name | 2,2'-Binaphthyl-1,1'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-60-4 | |

| Record name | [2,2′-Binaphthalene]-1,1′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Binaphthyl-1,1'-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC243676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Binaphthyl-1,1'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-binaphthyl-1,1'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2,2′-Binaphthalene]-1,1′-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P755X4EVS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,2 Binaphthyl 1,1 Diol and Its Enantiomers

Asymmetric Oxidative Coupling of 2-Naphthols

The oxidative dimerization of 2-naphthols to afford BINOL derivatives is a powerful transformation. The primary challenge lies in controlling the stereochemistry to favor the formation of one enantiomer over the other. This has been addressed through two main strategies: metal-mediated catalysis and organocatalysis. The generally accepted mechanism for this transformation involves a radical-anion coupling pathway, although radical-radical and heterolytic coupling mechanisms have also been considered. mdpi.comencyclopedia.pub

Metal-Mediated Approaches

Transition metal complexes, in conjunction with chiral ligands, are the most explored catalysts for the enantioselective oxidative coupling of 2-naphthols. mdpi.comencyclopedia.pub These metals, including copper, iron, vanadium, and ruthenium, facilitate the oxidation and subsequent coupling of the naphthol units. mdpi.comencyclopedia.pub

Copper-catalyzed systems are among the most widely used for the asymmetric oxidative coupling of 2-naphthols. mdpi.comencyclopedia.pub These reactions often utilize chiral diamine or amino alcohol ligands to induce asymmetry. The choice of ligand and reaction conditions can significantly influence both the yield and the enantiomeric excess (ee) of the resulting BINOL derivative.

Novel axially chiral ligands, created by merging picolinic acid with substituted BINOLs, have been used to prepare copper catalysts in situ from CuI. These catalysts have proven effective in the asymmetric oxidative coupling of 2-naphthols, yielding 6,6'-disubstituted BINOLs with up to 89% yield and 96% ee. encyclopedia.pubnih.gov Another approach involves a chiral 1,5-N,N-bidentate ligand with a spirocyclic pyrrolidine (B122466) oxazoline (B21484) backbone, which, when coordinated with CuBr, efficiently catalyzes the oxidative cross-coupling of 2-naphthols using air as the oxidant. nih.gov This method provides C1-symmetric BINOL derivatives in up to 87% yield and 99% ee. nih.gov

Furthermore, chiral 1,5-diaza-cis-decalins have been employed as ligands for copper(II) catalysts in the enantioselective oxidative biaryl coupling of 3-substituted 2-naphthol (B1666908) derivatives, achieving enantioselectivities ranging from 44% to 96% ee. acs.org The addition of 2,2,6,6-tetramethylpiperidin-1-yl oxyl (TEMPO) to a copper-(R)-(+)-1,1'-binaphthyl-2,2'-diamine complex has been shown to enhance both reactivity and enantioselectivity, allowing the reaction to proceed at room temperature with up to 97% ee. researchgate.net

Table 1: Selected Copper-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols

| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| CuI / Axially Chiral Picolinic Acid-BINOL Ligand | 6-Substituted 2-Naphthols | up to 89 | up to 96 | encyclopedia.pubnih.gov |

| CuBr / Spirocyclic Pyrrolidine Oxazoline Ligand | 3,3'-Substituted 2-Naphthols | up to 87 | up to 99 | nih.gov |

| Cu(II) / 1,5-Diaza-cis-decalin | 3-Substituted 2-Naphthols | - | 44-96 | acs.org |

| CuCl / (R)-(+)-BINAM / TEMPO | 2-Naphthol Derivatives | - | up to 97 | researchgate.net |

| Dinuclear Copper Catalyst | Various 2-Naphthols | up to 92 | up to 99.5 (er) | acs.org |

Iron, being an earth-abundant and environmentally benign metal, has emerged as a promising catalyst for asymmetric oxidative couplings. nih.govnih.gov Chiral iron complexes have been successfully applied to the synthesis of enantioenriched BINOLs.

An iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols using an iron complex generated in situ from Fe(ClO₄)₂ and a bisquinolyldiamine ligand has been reported to give BINOL derivatives in up to 99% yield with moderate enantioselectivities (up to 81:19 er). nih.govnih.gov The use of chiral diphosphine oxide-iron(II) complexes has also been explored, providing optically active 1,1'-bi-2-naphthol (B31242) derivatives in high yields (up to 98%) and moderate to good enantiomeric excesses (60-85% ee). researchgate.netnih.gov

Novel chiral iron phosphate (B84403) complexes have been developed for both homo- and cross-coupling reactions, allowing for the synthesis of C1- and C2-symmetric BINOLs where the 3 and 3' positions are available for further modification. escholarship.orgscispace.comacs.org These catalysts have furnished BINOLs with high optical purity. A proposed radical-anion coupling mechanism underpins these transformations. escholarship.orgscispace.comacs.org

Table 2: Selected Iron-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols

| Catalyst/Ligand | Substrate | Yield (%) | ee (%) / er | Reference |

|---|---|---|---|---|

| Fe(ClO₄)₂ / Bisquinolyldiamine Ligand | 2-Naphthols | up to 99 | up to 81:19 er | nih.govnih.gov |

| Fe(OTf)₂ / Chiral Diphosphine Oxide | 2-Naphthol Derivatives | up to 98 | 60-85 | researchgate.netnih.gov |

| Chiral Iron Phosphate Complexes | 2-Naphthol Derivatives | Good | High | escholarship.orgscispace.comacs.org |

| Fe(salan) Complexes | 2-Naphthols | - | - | rsc.org |

Vanadium complexes have proven to be highly effective catalysts for the asymmetric oxidative coupling of 2-naphthols, often providing high enantioselectivities. nih.govrsc.orgkaust.edu.sa Chiral tridentate Schiff base ligands are commonly employed in these catalytic systems.

Vanadium monomers with chiral tridentate Schiff-base ligands supported on SiO₂ have been shown to form self-dimerized structures on the surface, creating a new chiral reaction field. nih.gov This heterogeneous catalyst exhibited remarkable performance, achieving 96% conversion, 100% selectivity for BINOL, and 90% ee. nih.gov It also has the advantage of being reusable. nih.gov

Chiral dinuclear vanadium(V) complexes have also been developed and demonstrated to be highly active catalysts. rsc.orgjst.go.jp These catalysts are believed to operate through a dual activation mechanism where the two vanadium centers simultaneously activate two molecules of 2-naphthol, leading to a high reaction rate and high enantiocontrol. jst.go.jp Furthermore, complexes derived from VOSO₄ and Schiff base ligands have been successfully used in the synthesis of both (R)- and (S)-BINOL with yields up to 76% and enantiomeric excesses up to 91%. mdpi.comencyclopedia.pub

Table 3: Selected Vanadium-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols

| Catalyst/Ligand | Substrate | Conversion/Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Vanadium/Schiff Base on SiO₂ | 2-Naphthol | 96 (conversion) | 90 | nih.gov |

| Chiral Dinuclear Vanadium(V) Complexes | 2-Naphthols | High Activity | High | rsc.orgjst.go.jp |

| VOSO₄ / Schiff Base Ligands | 2-Naphthol | 46-76 (yield) | up to 91 | mdpi.comencyclopedia.pub |

| Chiral Tridentate Oxovanadium(IV) Complexes | 2-Naphthols | - | - | acs.org |

Ruthenium-based catalysts offer another avenue for the enantioselective oxidative coupling of 2-naphthols. mdpi.comencyclopedia.pub Chiral (aqua)ruthenium(salen) complexes have been developed for the enantioselective aerobic coupling of 2-naphthols, affording (R)-BINOLs in yields of 55-85% and with enantiomeric excesses up to 94%. mdpi.comencyclopedia.pub Mechanistic studies suggest that the cross-coupling selectivity is governed by steric effects rather than electronic effects, which can be controlled through chemoselective single-electron transfer (SET). mdpi.comencyclopedia.pub

Photo-activated chiral (NO)Ru(II)-salen complexes have also been utilized as catalysts for the aerobic oxidative coupling of 2-naphthol derivatives. thieme-connect.com Under visible light irradiation, these catalysts can produce optically active BINOL derivatives with moderate to good enantioselectivity. thieme-connect.com For instance, 6-bromo-2-naphthol (B32079) was coupled to yield the corresponding BINOL with 71% ee. thieme-connect.com

Table 4: Selected Ruthenium-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols

| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| (Aqua)ruthenium(salen) Complex | 2-Naphthols | 55-85 | up to 94 | mdpi.comencyclopedia.pub |

| Chiral (NO)Ru(II)-salen Complex (Photo-activated) | 6-Bromo-2-naphthol | - | 71 | thieme-connect.com |

| Chiral (NO)Ru(II)-salen Complex (Photo-activated) | 2-Naphthol | - | 65 | thieme-connect.com |

Organocatalytic Strategies

While metal-mediated approaches are prevalent, organocatalytic strategies for the asymmetric oxidative coupling of 2-naphthol are also emerging as a viable, metal-free alternative. mdpi.com These methods rely on purely organic molecules to catalyze the enantioselective transformation.

One notable example involves the use of cinchona-derived catalysts. These organocatalysts have been successfully employed in atroposelective aldol (B89426) condensations that lead to the formation of chiral BINOL derivatives. For instance, a reaction under basic conditions using a cinchona-derived catalyst in a mixture of toluene (B28343) and diethyl ether at room temperature for 48 hours produced (R)-BINOL and (S)-BINOL derivatives in 47% and 49% yield with 96% and 80% ee, respectively. mdpi.com

The development of organocatalytic methods is an active area of research, offering the potential for more sustainable and environmentally friendly synthetic routes to chiral BINOLs.

Kinetic Resolution of Racemic 2,2'-Binaphthyl-1,1'-diol

Kinetic resolution (KR) is a widely employed strategy for separating enantiomers from a racemic mixture by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst or reagent. nih.gov This approach can provide access to highly enantioenriched unreacted starting material and the corresponding product. nih.gov

Enzymes, particularly lipases, are highly effective biocatalysts for the kinetic resolution of BINOL and its derivatives. rsc.orgacs.org These reactions can be conducted through either the hydrolysis of BINOL esters or the acylation of BINOL in non-aqueous media. rsc.orgsoton.ac.uk Lipase-catalyzed transesterification, a type of acylative kinetic resolution, has been extensively studied. For instance, the acylation of racemic BINOL using lipoprotein lipase (B570770) from Pseudomonas sp. can produce the corresponding (R)-monoesters with enantiomeric excesses (ee) of 90–95%, although it may require long reaction times. soton.ac.uk

A significant advancement involves the addition of a mild base, such as sodium carbonate, to accelerate the lipase-catalyzed kinetic resolution. rsc.orgsoton.ac.uk This is thought to increase the nucleophilicity of the phenolic hydroxyl group, leading to a more efficient reaction. rsc.orgsoton.ac.uk Using this base-promoted approach, various substituted C2-symmetric and non-C2-symmetric binaphthols have been resolved with excellent enantioselectivity (E > 100) and approximately 50% conversion in much shorter time frames (13–30 hours). rsc.org Other lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia, are also highly effective in these resolutions. mdpi.comd-nb.info The first efficient enzymatic resolution of racemic BINOL was reported in 1989 by Kazlaukas, who used cholesterol esterase for the enantiospecific hydrolysis of a BINOL derivative. mdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution of BINOL Derivatives

| Lipase/Enzyme | Reaction Type | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Lipoprotein Lipase (from Pseudomonas sp.) | Acylation | Racemic BINOLs | Yields (R)-monoesters in 32–53% yield with 90–95% ee. Recovers (S)-BINOLs with 55–89% ee. Reaction times can be long (3–14 days). | soton.ac.uk |

| Lipoprotein Lipase (from Pseudomonas sp.) with Na₂CO₃ | Base-Promoted Acylation | Substituted C2- and non-C2-symmetric biaryl diols | Achieved ~50% conversion in 16–30 hours with excellent enantioselectivity (E > 100). | rsc.org |

| Lipase (from Candida antarctica) | Hydrolysis | BINOL monoester derivatives | Afforded (R)-BINOL and the unreacted (S)-monoester with excellent yields and good enantiomeric excesses. | mdpi.comsemanticscholar.org |

| Cholesterol Esterase (from bovine pancreatic acetone (B3395972) powder) | Hydrolysis | rac-BINOL dibutyrate | The first efficient enzymatic resolution. Produced (S)-BINOL with 66% yield and 99% ee, and (R)-BINOL with 63% yield and 99% ee after hydrolysis. | mdpi.com |

Beyond enzymes, organocatalysts have emerged as powerful tools for the kinetic resolution of BINOLs.

DMAP-type Catalysts: Chiral derivatives of 4-(dimethylamino)pyridine (DMAP) are effective nucleophilic catalysts for the stereoselective acylation of alcohols and have been successfully applied to the kinetic resolution of BINOL derivatives. mdpi.comresearchgate.net The Sibi group developed a kinetic resolution using a chiral DMAP derivative that proceeds via O-acylation, achieving selectivity factors up to 51 for axially chiral biaryl compounds. mdpi.com These catalysts have been engineered with binaphthyl backbones containing specific functional groups, such as tertiary alcohols, which can engage in hydrogen bonding to enhance both the reaction rate and enantioselectivity. researchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: NHC catalysis offers another efficient method for the kinetic resolution of BINOLs through atroposelective acylation. nih.govbenthamscience.com In 2014, Zhao and co-workers reported a highly effective NHC-catalyzed process where a chiral acyl azolium intermediate, generated in situ, selectively acylates one enantiomer of the racemic biaryl diol. mdpi.comnih.gov This method is notable for its broad substrate scope, providing both the acylated product and the unreacted alcohol in uniformly high enantiomeric purity (≥99% ee). nih.gov The structure of the aldehyde used to form the acyl azolium intermediate was found to be critical for achieving high enantioselectivity. nih.gov Computational studies have suggested that electrostatic interactions are a key driver of selectivity in these NHC-catalyzed resolutions. acs.org

Table 2: Catalyst-Promoted Kinetic Resolution of BINOLs

| Catalyst Type | Catalyst Example | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| DMAP-type | Chiral 4-(dimethylamino)pyridine derivative | O-Acylation | Achieved selectivity factors up to 51 for axially chiral biaryls. | mdpi.com |

| DMAP-type | Binaphthyl-based with tert-alcohol groups | Acylative KR | Resolved a wide range of carbinols with moderate to high selectivity (s up to 79.5). | researchgate.net |

| N-Heterocyclic Carbene (NHC) | Chiral triazolium salt precursor | Atroposelective Acylation | Resolves a wide range of 1,1'-biaryl-2,2'-diols, providing both product and recovered starting material in ≥99% ee. | mdpi.comnih.gov |

Diastereomeric Resolution via Inclusion Compound Formation

Classical resolution through the formation of diastereomeric complexes is a powerful technique for separating BINOL enantiomers. This method involves reacting racemic BINOL with a single enantiomer of a chiral resolving agent to form two diastereomeric complexes. These complexes have different physical properties, such as solubility, allowing them to be separated by crystallization.

An efficient approach involves the use of chiral diamines. For example, recrystallization of a racemic BINOL derivative from toluene in the presence of (S,S)-1,2-diphenyl-1,2-ethanediamine led to the isolation of the (R)-enantiomer with 95% ee. mdpi.com Another highly effective method utilizes a commercially available chiral derivative of choline, (R)-N-(3-chloro-2-hydroxypropyl)-N,N,N-trimethylammonium chloride, as the resolving agent. rsc.orgnih.gov This process allows for the complete resolution of racemic BINOL, with both enantiomers recovered in over 99% ee after simple dissolution of the separated inclusion complexes. rsc.org The resolving agent can also be recycled, making the process practical. rsc.org

Table 3: Diastereomeric Resolution of BINOL

| Resolving Agent | Method | Result | Reference |

|---|---|---|---|

| (S,S)-1,2-Diphenyl-1,2-ethanediamine | Recrystallization from toluene | Isolated (R)-BINOL derivative with 95% ee and 22% yield. | mdpi.com |

| (R)-N-(3-chloro-2-hydroxypropyl)-N,N,N-trimethylammonium chloride | Inclusion complex formation | Complete resolution; both enantiomers recovered in >99% ee. Resolving agent is recyclable. | rsc.orgnih.gov |

Dynamic Thermodynamic Resolution Methodologies

Dynamic thermodynamic resolution (DTR) represents a highly efficient strategy that can, in theory, convert a racemic mixture entirely into a single desired enantiomer, achieving a 100% theoretical yield. acs.orgx-mol.com This method differs from kinetic resolution by allowing for the in-situ racemization of the undesired enantiomer into the desired one.

A recently developed DTR method for BINOL employs a combination of a chiral resolving agent, N-benzylcinchonidinium bromide, and a copper-based redox catalyst. acs.orgbgu.ac.ilnih.gov The process operates on the principle that the energy barrier for atropisomerization (the rotation around the C-C single bond that interconverts the enantiomers) is significantly lowered upon the removal of an electron from the BINOL molecule. acs.orgbgu.ac.il The redox catalyst facilitates this electron transfer, allowing the enantiomers to interconvert under the reaction conditions. Simultaneously, the chiral cinchonidinium salt selectively binds to and stabilizes one enantiomer—in this case, (R)-BINOL—forming a thermodynamically favorable diastereomeric adduct that precipitates from the solution. bgu.ac.ilnih.gov This shifts the equilibrium, driving the conversion of the (S)-enantiomer into the (R)-enantiomer until the entire starting material is converted into the desired product. Using this method, (R)-BINOL was obtained in up to 99% yield and 96% ee. acs.org

Table 4: Dynamic Thermodynamic Resolution of Racemic BINOL

| Catalyst System | Resolving Agent | Solvent | Result | Reference |

|---|---|---|---|---|

| [Cu₂(tmeda)₂(μ-OH)₂]Br₂ (2.5 mol %) | N-benzylcinchonidinium bromide (1 equiv) | Acetonitrile | Converts (R/S)-BINOL into (R)-BINOL in up to 99% yield and 96% ee. | acs.orgbgu.ac.ilnih.gov |

Atroposelective Direct Arylation Approaches to Non-C2-Symmetric this compound Derivatives

While many synthetic methods focus on C2-symmetric BINOLs, there is growing interest in non-C2-symmetric derivatives, which are also valuable ligands and are found in biologically active natural products. acs.org Atroposelective direct arylation has emerged as a powerful strategy for the regio- and atroposelective synthesis of these compounds. researchgate.net

One prominent approach utilizes chiral phosphoric acids (CPAs) as organocatalysts to mediate the coupling of phenols or naphthols with electrophilic partners like p-quinone monoimines or quinone derivatives. snnu.edu.cnresearchgate.net This reaction proceeds through a cascade involving the formation of an aminal intermediate, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent rearomatization. snnu.edu.cnresearchgate.net The chirality of the CPA catalyst controls the stereochemistry of the reaction, transferring the stereochemical information into the newly formed chiral axis of the biaryl product with high fidelity. acs.orgresearchgate.net This strategy allows for the synthesis of a diverse range of non-C2-symmetric BINOL derivatives in good to excellent yields and high enantioselectivities (up to 99% ee). snnu.edu.cnresearchgate.net The symmetry of the initially formed aminal intermediate has been shown to have a significant impact on the level of enantio-induction. researchgate.net

Table 5: Atroposelective Direct Arylation for Non-C2-Symmetric BINOLs

| Catalyst | Reactants | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Phenols/Naphthols and p-Quinone Monoimines | Organocatalytic Direct Arylation | Enables synthesis of diverse non-C2 symmetric BINOLs in up to 97% yield and 99% ee. | snnu.edu.cnresearchgate.net |

| Chiral Phosphoric Acid (CPA) | 2-Naphthols and Quinone Derivatives | Asymmetric Direct Arylative Reaction | Provides a highly convergent and functional group tolerant route to axially chiral biaryldiols in good yields and excellent enantioselectivities. | acs.org |

Strategic Derivatization of 2,2 Binaphthyl 1,1 Diol for Chiral Induction

Modifications at 3,3'-Positions

The 3,3'-positions of the BINOL backbone are particularly significant for modification. Substituents at these positions are in close proximity to the catalytically active diol functionality and can profoundly influence the chiral pocket of the resulting catalyst. nih.govresearchgate.net This allows for fine-tuning of the catalyst's steric and electronic environment to suit specific asymmetric transformations. acs.org A common and effective method for introducing substituents at these positions involves a two-step protocol: ortho-lithiation of a hydroxyl-protected BINOL derivative, followed by a reaction with a suitable electrophile. umich.edunih.govnih.gov

The introduction of various acyclic functional groups at the 3,3'-positions of the BINOL core has been explored to modulate catalyst performance. These modifications can range from simple alkyl or silyl (B83357) groups to more complex functional moieties. The steric bulk of these acyclic groups is a critical factor; large substituents are generally required for high enantioselectivity in many reactions. nih.govresearchgate.net However, excessively large groups can sometimes hinder or halt the reaction altogether. nih.gov The precise effect of these groups is often reaction-dependent, highlighting the need for careful catalyst design for each specific transformation.

For example, in the asymmetric hydrophosphonylation of aldehydes catalyzed by chiral binaphthol-modified lanthanum alkoxides, it was observed that the steric bulk of 3,3′-substituents could lower the enantioselectivity of the reaction. rsc.org This demonstrates the delicate balance required when modifying these positions.

Attaching aromatic rings to the 3,3'-positions of BINOL is a widely used strategy to create highly effective catalysts. These bulky aryl groups extend the chiral environment of the BINOL scaffold, leading to improved stereoinduction. researchgate.net The electronic properties of the introduced aromatic rings can also be varied, allowing for further tuning of the catalyst's reactivity.

An efficient synthesis of enantiomerically pure 3,3′-diaroyl BINOLs has been developed, which can be converted into the corresponding chiral phosphoric acids. rsc.org These catalysts have proven effective in the asymmetric transfer hydrogenation of 2-aryl quinolines. rsc.org Similarly, 3,3'-diarylBINOL derivatives are precursors to some of the most successful chiral phosphoric acid catalysts, such as the TRIP catalyst, which features bulky 2,4,6-triisopropylphenyl groups at the 3,3'-positions. researchgate.netacs.org

| Catalyst/Ligand | 3,3'-Substituent | Application | Result |

| (S)-3,3'-Bis(2,4,6-triisopropylphenyl)BINOL-derived Phosphoric Acid (TRIP) | 2,4,6-triisopropylphenyl | Friedel-Crafts alkylation of indoles with N-acyl imines | Excellent yields and selectivity acs.org |

| 3,3'-Diaroyl BINOL-derived Phosphoric Acid | Aroyl groups | Asymmetric transfer hydrogenation of 2-aryl quinolines | Excellent yields, moderate enantioselectivity rsc.org |

The integration of heterocyclic rings at the 3,3'-positions of BINOL introduces unique structural and electronic features. These heterocycles can act as additional binding sites or influence the acidity and catalytic activity of the BINOL diol or its derivatives.

A series of (S)-BINOL ligands substituted at the 3-position with five-membered nitrogen-containing aromatic heterocycles, such as benzimidazole, have been synthesized. nih.gov The titanium complex of (S)-3-(1H-benzimidazol-1-yl)-1,1'-bi-2-naphthol was found to be a highly efficient catalyst for the asymmetric ethylation of various aldehydes, affording the corresponding secondary alcohols in high yields (up to 99%) and enantiomeric excesses (up to 91% ee). nih.gov This demonstrates that heterocyclic substituents can be highly effective in creating selective catalysts.

Phosphorus-Containing Derivatives

A major advancement in the use of BINOL for asymmetric catalysis has been the development of its phosphorus-containing derivatives. By converting one of the hydroxyl groups into a phosphorus-based acidic moiety, a powerful class of chiral Brønsted acid catalysts is created. These catalysts are notable for their high activity, broad applicability, and operational simplicity. sigmaaldrich.comrsc.org

Chiral phosphoric acids (CPAs) derived from BINOL are among the most powerful and widely used organocatalysts in asymmetric synthesis. rsc.orgrsc.org These catalysts operate through a bifunctional mechanism, where the acidic proton activates an electrophile via hydrogen bonding, and the basic phosphoryl oxygen interacts with the nucleophile. nih.gov This dual activation within a well-defined chiral pocket leads to high levels of stereocontrol.

The substituents at the 3,3'-positions of the BINOL scaffold are crucial for the efficacy of these phosphoric acid catalysts. nih.gov Bulky groups are generally preferred as they create a more restricted and effective chiral environment, preventing background reactions and enhancing enantioselectivity. nih.govresearchgate.net BINOL-derived CPAs have been successfully applied to a vast number of transformations, including:

Reductive Aminations: Metal-free reduction of imines using a Hantzsch ester to produce enantioenriched amines. sigmaaldrich.com

Friedel-Crafts Alkylations: Asymmetric alkylation of electron-rich aromatics like indoles and pyrroles. acs.orgsigmaaldrich.com

Mannich Reactions: Enantioselective addition of enolizable carbonyl compounds to imines. rsc.org

Carbonyl-ene Reactions: Synthesis of enantio-enriched homoallylic alcohols. rsc.org

| Reaction Type | Catalyst System | Substrates | Key Finding |

| Reductive Amination | Chiral Phosphoric Acid / Hantzsch Ester | Imines | Metal-free, high enantioselectivity sigmaaldrich.com |

| Friedel-Crafts Alkylation | (R)-3,3'-(4-NO2-Ph)2-BINOL Phosphoric Acid | Indole (B1671886), N-Boc-imine | 98% yield, 90% ee acs.org |

| Mannich Reaction | BINOL-derived Phosphoric Acid | Ketene (B1206846) silyl acetal (B89532), aldimines | Pioneering work establishing CPAs for C-C bond formation rsc.org |

To expand the scope of BINOL-based Brønsted acid catalysis to less reactive substrates, derivatives with enhanced acidity were developed. N-triflyl phosphoramides, synthesized from BINOL derivatives, are significantly more acidic than their parent phosphoric acids. rsc.orgorganic-chemistry.org This increased acidity is due to the strong electron-withdrawing nature of the N-triflyl (N-SO₂CF₃) group. organic-chemistry.org

These stronger Brønsted acids have proven to be highly efficient catalysts for a variety of transformations that are challenging for standard chiral phosphoric acids, particularly those involving the activation of carbonyl compounds. rsc.orgacs.org Upon activation by N-triflyl phosphoramides, substrates like divinyl ketones undergo rapid and highly enantioselective Nazarov cyclizations. acs.org They have also been successfully employed in:

Diels-Alder Reactions: Catalyzing the cycloaddition of α,β-unsaturated ketones with silyloxydienes with high enantioselectivity. organic-chemistry.orgacs.org

[3+2] Cycloadditions: Reactions between hydrazones and alkenes to form polysubstituted pyrazolidines with excellent enantioselectivity. mdpi.comnih.gov

The development of N-triflyl phosphoramides has bridged the gap in catalytic activity, enabling the activation of previously inaccessible substrates and expanding the utility of BINOL-derived organocatalysts. acs.org

Phosphoramidites

Phosphoramidites derived from 2,2'-Binaphthyl-1,1'-diol (BINOL) are a significant class of chiral ligands in asymmetric catalysis. wikipedia.org Their synthesis is straightforward, making them readily accessible. Typically, the two hydroxyl groups of BINOL are first reacted with phosphorus trichloride to form a chlorophosphite intermediate. Subsequent reaction with a desired amine in the presence of a base yields the final phosphoramidite ligand. wikipedia.org Another common method involves reacting BINOL with hexamethylphosphorous triamide to produce (1,1′-binaphthalene-2,2′-diyl)chlorophosphite, which is then reacted with a secondary amine. rsc.orgrsc.org The yields for these syntheses are often in the range of 70-85%. rsc.org

These monodentate chiral P(III) ligands have demonstrated remarkable efficacy, particularly in rhodium-catalyzed asymmetric olefin hydrogenation, achieving high enantioselectivities. rsc.orgrsc.orgnih.gov The foundational ligand of this family, MonoPhos, is synthesized from BINOL and hexamethylphosphorous triamide. rsc.orgrsc.org Since its development, a wide array of BINOL-derived phosphoramidites has been created, incorporating various functional groups or stereogenic centers on the amino moiety to influence the catalytic outcome. nih.gov The success of these ligands challenged the long-held belief that bidentate ligands are always superior for achieving high enantioselectivity. rsc.org

The following table summarizes key synthetic routes to BINOL-derived phosphoramidites:

| Method | Reagents | Intermediate | Final Step | Typical Yield |

| Method A | 1. Hexamethylphosphorous triamide (P(NMe₂)₃) | MonoPhos | Reaction with a secondary amine and 1-tetrazole | < 50% |

| Method B | 1. Trichlorophosphine (PCl₃) | (1,1′-binaphthalene-2,2′-diyl)chlorophosphite (binoPCl) | Reaction with a secondary amine | 70-85% |

| Method C | Dichloroaminophosphine | - | Reaction with BINOL in the presence of a base | < 50% |

Phosphine (B1218219) Ligands (e.g., BINAP)

One of the most prominent phosphine ligands derived from BINOL is 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP). wikipedia.orgnih.govrsc.org This chiral diphosphine ligand is widely utilized in asymmetric synthesis. wikipedia.org The synthesis of BINAP starts from resolved BINOL. orgsyn.orgorgsyn.org A common method involves the conversion of BINOL to its bistriflate derivative. wikipedia.org This intermediate then undergoes a cross-coupling reaction to introduce the diphenylphosphino groups. orgsyn.org

BINAP's structure is characterized by axial chirality arising from restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings. wikipedia.org This C₂-symmetric framework possesses a high barrier to racemization due to steric hindrance. wikipedia.org The dihedral angle between the naphthyl groups is approximately 90 degrees. wikipedia.org

Complexes of BINAP with transition metals such as ruthenium, rhodium, and palladium are effective catalysts for a variety of enantioselective transformations. wikipedia.org A classic application is in the synthesis of (–)-menthol, where a rhodium complex of BINAP is used for an asymmetric hydrogenation step. wikipedia.org

| Ligand | Precursor | Key Synthetic Step | Metal Complexes | Application Example |

| BINAP | (R)- or (S)-BINOL | Conversion to bistriflate, then phosphination | Ru, Rh, Pd | Asymmetric hydrogenation for synthesis of (–)-menthol |

Reduced Forms of this compound: H8-BINOL and its Analogs

5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol (H8-BINOL) is a partially hydrogenated derivative of BINOL that has gained significant attention as a versatile organocatalyst. acs.orgnih.gov It is recognized for possessing advantageous topographical features compared to its fully aromatic precursor. acs.org

Synthesis of H8-BINOL Molecules

The synthesis of H8-BINOL is achieved through the reduction of enantiomerically pure BINOL. acs.orgnih.govorgsyn.org A common method involves the hydrogenation of BINOL using a palladium on carbon (Pd/C) catalyst in a solvent such as anhydrous ethanol under hydrogen pressure. orgsyn.org The reaction is typically carried out at an elevated temperature and pressure. orgsyn.org Following the reaction, a simple work-up procedure can provide H8-BINOL in high chemical and enantiomeric purity. orgsyn.org

Further derivatization of H8-BINOL is also common. For instance, H8-BINOL-based phosphoric acids can be synthesized. acs.orgnih.gov This multi-step process may involve:

Alkylation of the hydroxyl groups of BINOL.

Selective bromination or iodination.

A Suzuki coupling reaction with substituted aromatic boronic acids.

Deprotection to reveal the hydroxyl groups.

Structural Characteristics and Conformational Flexibility of H8-BINOL

H8-BINOL is distinguished from BINOL by several key structural and physical properties, including different solubilities and acidities. acs.org A critical structural feature of H8-BINOL is its increased conformational flexibility compared to the more rigid BINOL. acs.org This flexibility allows it to adapt its conformation within the transition state of a reaction, which can lead to excellent enantioselectivity. acs.org

The increased steric interactions of the partially hydrogenated aryl rings in H8-BINOL result in an increased dihedral angle between the two aromatic rings compared to BINOL. orgsyn.org This modification of the chiral environment is a key factor in the improved stereocontrol observed in many reactions catalyzed by H8-BINOL derivatives. orgsyn.org For example, the dihedral angle in the transition state of reactions involving H8-BINOL catalysts is often lower than that with BINOL catalysts, which can lead to superior results in asymmetric additions to aldehydes. acs.org The unique structural features, including strong π-π interactions and hydrogen-bonding sites, also allow H8-BINOL derivatives to self-assemble into ordered structures like vesicles. nih.gov

Regioselective Substitution Patterns and Their Synthetic Utility

The direct functionalization of the BINOL backbone through regioselective substitution is a primary strategy for modifying its structure and tuning its properties for various applications in asymmetric synthesis and molecular recognition. nih.govacs.orgresearchgate.netacs.orgnih.gov

High regioselectivity can be achieved in electrophilic substitution reactions, allowing for the introduction of functional groups at specific positions on the naphthyl rings. nih.govacs.orgresearchgate.netacs.orgnih.gov The substitution pattern is highly dependent on the reaction conditions and the nature of the electrophile. Functional groups can be selectively introduced at the 3-, 4-, 5-, and 6-positions. nih.govacs.orgresearchgate.netacs.orgnih.gov

Substitution at the 6- and 6'-positions: Friedel-Crafts alkylation, for example, using tBuCl in the presence of AlCl₃ at low temperatures, yields 6,6′-di-tBu-BINOL. nih.govacs.org

Substitution at the 5- and 5'-positions: The regioselectivity can be altered by modifying the electronic properties of the hydroxyl groups. For instance, bromination of BINOL diacetate leads to substitution at the 5-position. nih.gov

Substitution at the 3- and 3'-positions: These positions are close to the chiral axis, and their modification significantly impacts the steric and electronic environment of catalysts derived from BINOL. acs.org Ortho-lithiation, directed by ether or other functional groups at the 2,2'-positions, is a widely used method to introduce a variety of substituents at the 3- and 3,3'-positions. nih.govacs.orgresearchgate.netacs.orgnih.gov

Transition metal-catalyzed C–H activation has also been employed to functionalize BINOL at the 3-, 4-, 5-, 6-, and 7-positions. nih.govacs.orgnih.gov These regioselective substitutions have enabled the creation of a vast library of BINOL derivatives with tailored properties for asymmetric catalysis and other applications. nih.govacs.orgresearchgate.netacs.orgnih.gov

O-Alkylation Strategies for this compound Derivatives

O-alkylation of the hydroxyl groups of BINOL is a fundamental derivatization strategy. The resulting BINOL ethers can serve as important intermediates for further functionalization or as ligands themselves. For example, the synthesis of 6,6′-dibromomethylBINOL dialkyl ether is achieved by reacting a BINOL alkyl ether with paraformaldehyde and HBr in glacial acetic acid. nih.govacs.org This derivative has been used in the study of chiral molecular switches. nih.govacs.org

Furthermore, O-alkylation is a key step in directing regioselective substitution at other positions on the BINOL scaffold. The ether groups at the 2,2'-positions are crucial directing groups for ortho-lithiation, which facilitates the introduction of substituents at the 3- and 3,3'-positions. acs.org This strategy is essential for synthesizing a wide range of 3,3'-disubstituted BINOL derivatives used in asymmetric catalysis.

An example of a reaction involving O-alkylation is presented in the table below:

| Starting Material | Reagents | Product | Application |

| BINOL alkyl ether | Paraformaldehyde, HBr, glacial acetic acid | 6,6′-dibromomethylBINOL dialkyl ether | Chiral molecular switch studies |

Advanced Applications of 2,2 Binaphthyl 1,1 Diol Derivatives in Asymmetric Catalysis

Asymmetric Carbon–Carbon Bond Formation Reactions

The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling access to complex chiral molecules. BINOL derivatives have been instrumental in advancing this field, serving as chiral ligands or organocatalysts that effectively control the stereochemical outcome of reactions.

The aldol (B89426) reaction is a fundamental C-C bond-forming reaction. Asymmetric catalysis of this reaction using BINOL derivatives has been achieved, notably in the context of Mukaiyama aldol reactions. For instance, chiral titanium(IV) complexes derived from poly(ethylene glycol)-supported BINOL have been shown to effectively catalyze the reaction between silyl (B83357) enol ethers and aldehydes. The immobilization of the BINOL ligand on a soluble polymer support facilitates catalyst recovery and reuse. The efficiency of these catalysts can be further enhanced by the use of chiral or achiral additives. In a model reaction of 2-styryl-oxazole-4-carbaldehyde with a ketene (B1206846) silyl acetal (B89532), the corresponding aldol product was obtained in good to excellent yields with enantioselectivities reaching up to 94% ee. tandfonline.com The strategic modification of the BINOL backbone and the use of additives are crucial for achieving high levels of stereocontrol. tandfonline.com

| Catalyst System | Aldehyde | Silyl Enol Ether | Additive | Yield (%) | ee (%) | Reference |

| PEG-supported (R)-BINOL-Ti(IV) | 2-Styryl-oxazole-4-carbaldehyde | S-ketene silyl acetal 2 | (S)-Pyrrolidine derivative 13 | Good-Excellent | up to 94 | tandfonline.com |

| PEG-supported (R)-BINOL-Ti(IV) | 2-Styryl-oxazole-4-carbaldehyde | S-ketene silyl acetal 2 | Trifluoromethyl-substituted phenol (B47542) 12 | Good-Excellent | up to 94 | tandfonline.com |

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for C-C bond formation. BINOL-derived catalysts have been successfully employed in this reaction. Bifunctional catalysts incorporating a BINOL-salen ligand framework and a metal, such as nickel, have been developed. These complexes feature both a Lewis acidic metal center to activate the enone and a Brønsted basic site. This cooperative action is essential for achieving high enantioselectivity. acs.org For the reaction of dibenzyl malonate to cyclohexenone, these catalysts have provided the Michael adduct in good yields and high enantioselectivity (up to 90% ee). acs.org The chirality of the BINOL backbone is the dominant factor in determining the facial selectivity of the nucleophilic attack. acs.org Furthermore, polymeric versions of BINOL have been utilized in asymmetric Michael additions. nih.gov

| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Reference |

| Ni·Cs-(S,S)-BINOL-salen (25d) | Cyclohexenone | Dibenzyl malonate | up to 79 | up to 90 | acs.org |

| Ni·Cs-(R,R)-BINOL-salen (25c) | Cyclohexenone | Dibenzyl malonate | - | 71 | acs.org |

| Polymeric (R)-BINOL | Various | ZnEt2 | - | - | nih.gov |

The Strecker reaction, involving the synthesis of α-aminonitriles from imines and a cyanide source, is a classic method for preparing amino acid precursors. BINOL derivatives have been established as effective catalysts for the asymmetric variant of this reaction. Both unmodified BINOLs and BINOL-derived phosphoric acids have proven to be powerful catalysts. rsc.orgkaust.edu.sa For example, an efficient, metal-free Brønsted acid-catalyzed enantioselective hydrocyanation of ketoimines has been developed using a BINOL phosphate (B84403) catalyst. kaust.edu.sa This reaction provides access to α-aminonitriles that are precursors to valuable quaternary amino acids, with good isolated yields and enantioselectivities. kaust.edu.sa In reactions involving N-phosphonyl imines with diethylaluminum cyanide (Et2AlCN), BINOLs have been shown to be effective catalysts, affording excellent enantioselectivities and yields. rsc.org

| Catalyst Type | Imine Substrate | Cyanide Source | Yield | ee (%) | Reference |

| BINOL Phosphate | Ketoimines | HCN (from TMSCN) | Good | Good | kaust.edu.sa |

| BINOL | N-Phosphonyl imines | Et2AlCN | Excellent | Excellent | rsc.org |

Asymmetric allylboration provides a direct route to chiral homoallylic alcohols and amines, which are valuable synthetic intermediates. Chiral diols derived from BINOL are highly effective catalysts for the enantioselective allylboration of acyl imines and aldehydes. nih.govthieme-connect.com Specifically, (S)-3,3'-Ph2-BINOL has been used to catalyze the reaction between acyl imines and allyldiisopropoxyborane, yielding homoallylic amides in good yields (75–94%) and high enantiomeric ratios (95:5–99.5:0.5). nih.gov The diol functionality of the BINOL catalyst is crucial for both reactivity and selectivity. nih.gov Similarly, BINOL-derived phosphoric acids can catalyze the asymmetric allylboration of aldehydes. nih.gov DFT calculations suggest that the reaction proceeds via a transition state stabilized by hydrogen bonding between the catalyst's hydroxyl group and the boronate, as well as an interaction between the phosphoryl oxygen and the aldehyde's formyl hydrogen. nih.gov

| Catalyst | Substrate | Reagent | Yield (%) | er / ee (%) | Reference |

| (S)-3,3'-Ph2-BINOL | Aromatic/Aliphatic Acyl Imines | Allyldiisopropoxyborane | 75-94 | 95:5 - 99.5:0.5 (er) | nih.gov |

| (S)-3,3'-Ph2-BINOL | Acyl Imines | Crotyldiisopropoxyboranes | - | >98:2 (er) | nih.gov |

| BINOL-derived Phosphoric Acid | Aldehydes | Allylboronates | - | - | nih.gov |

The Petasis reaction, a multicomponent reaction between an amine, an aldehyde, and an organoboronic acid, is a powerful method for synthesizing substituted amines. organic-chemistry.org The development of a catalytic, enantioselective version has been a significant goal. BINOL and its derivatives have been successfully employed as organocatalysts in this transformation. For the reaction involving salicylaldehydes, secondary amines, and vinyl or aromatic organoboronic acids, (R)-BINOL was found to be an effective catalyst, affording a range of alkylaminophenol products in good yields (up to 87%) and with moderate to good enantioselectivities (up to 86% ee). mdpi.com A proposed mechanism suggests that the ortho-hydroxy group of the salicylaldehyde (B1680747) is crucial, and the BINOL catalyst directs the nucleophilic addition to one face of the intermediate iminium ion. mdpi.comresearchgate.net Furthermore, newly designed thiourea-BINOL catalysts have been shown to be highly efficient, providing alkylaminophenols in good yields (up to 92%) and with high enantioselectivities (up to 95% ee). thieme-connect.comacs.org

Direct C-H functionalization is an increasingly important strategy in organic synthesis for its atom and step economy. The development of enantioselective versions of these reactions is a key challenge. BINOL derivatives have emerged as crucial ligands in transition-metal-catalyzed asymmetric C-H activation. For instance, modified chiral BINOL ligands have enabled the first copper-mediated enantioselective C-H alkynylation of ferrocenes, constructing planar chiral scaffolds with high yields and stereoselectivity. nih.gov In palladium(II)-catalyzed reactions, 3,3'-dihalogen-BINOL derivatives have been used as chiral ligands for the enantioselective alkynylation and arylation of methylene (B1212753) C(sp³)–H bonds. mdpi.com Chiral phosphoric acids derived from BINOL have also been employed as ligands in palladium(II)-catalyzed enantioselective arylation of benzylic C(sp³)–H bonds. mdpi.com The partially hydrogenated H8-BINOL has also found broad applications in asymmetric C-H activation methodologies. acs.org

| Catalyst System | C-H Bond Type | Transformation | Ligand/Catalyst | Yield | ee (%) | Reference |

| Copper(II) | Ferrocene C-H | Alkynylation | Modified Chiral BINOL | High | High | nih.gov |

| Palladium(II) | Methylene C(sp³)–H | Alkynylation | 3,3'-Difluoro-BINOL | - | - | mdpi.com |

| Palladium(II) | Methylene C(sp³)–H | Intramolecular Amidation | 3,3'-Dichloro-BINOL | - | - | mdpi.com |

| Palladium(II) | Benzylic C(sp³)–H | Arylation | Chiral Phosphoric Acid (BINOL-derived) | - | - | mdpi.com |

Direct Arylation Reactions

The atroposelective synthesis of biaryl compounds, including non-C2-symmetric BINOLs, is a significant challenge in organic synthesis. BINOL-derived chiral phosphoric acids have emerged as powerful organocatalysts for regio- and atroposelective direct arylation reactions. In one approach, phenols and naphthols are coupled with iminoquinones in the presence of catalytic amounts of an axially chiral phosphoric acid. This process occurs via a cascade mechanism involving aminal formation, a sigmatropic rearrangement, and subsequent rearomatization to produce enantiomerically enriched BINOL derivatives in good to excellent yields. acs.org

The level of enantioinduction in these reactions is highly dependent on the structure of the intermediate aminal. Intermediates possessing a stereogenic center lead to significantly higher enantiomeric excess in the final biaryl product compared to those with a plane of symmetry. This suggests that the central-to-axial chirality transfer during the sigmatropic rearrangement and rearomatization steps proceeds with high fidelity. acs.org Another strategy involves the palladium(0)-catalyzed enantioselective C(sp³)–H arylation, where a BINOL-derived phosphoric acid acts as a catalytic chiral base in conjunction with an achiral phosphine (B1218219) ligand to construct fused indolines. sigmaaldrich.com Furthermore, H₈-BINAP, a derivative of the partially hydrogenated H₈-BINOL, has been utilized as a hemilabile ligand for the catalytic asymmetric direct C–H arylation of (η⁶-arene)-chromium complexes with aromatic iodides, yielding planar-chiral compounds. acs.org

| Catalyst/Ligand | Reactants | Product Type | Yield (%) | Enantiomeric Excess (%) |

| Chiral Phosphoric Acid | 2-Naphthol (B1666908), Iminoquinone | Non-C₂-Symmetric BINOL | Excellent | Up to 94 |

| (R)-H₈-BINAP | (η⁶-arene)Cr(CO)₃, Aryl Iodide | Planar-Chiral Compound | - | High |

| BINOL Phosphoric Acid | Indoline Precursor | Fused Indoline | Good | Up to 97:3 e.r. |

Carboalkoxylation Reactions

BINOL derivatives have been instrumental in the development of novel gold-catalyzed asymmetric reactions. Specifically, chiral C,O-chelated BINOL/gold(III) complexes have been synthesized and employed in the asymmetric carboalkoxylation of ortho-alkynylbenzaldehydes. beilstein-journals.orgrsc.org These stable gold(III) complexes, featuring a bidentate BINOL ligand bonded through a carbon and an oxygen atom to the gold center, exhibit exceptional catalytic activity. nih.govnih.gov

The reaction of ortho-alkynylbenzaldehydes with alcohols in the presence of these chiral gold(III) catalysts affords substituted isochromen-1-one derivatives with outstanding enantioselectivity, often reaching up to 99% ee. rsc.orgacs.org The modular nature of these catalysts allows for fine-tuning of the steric and electronic properties by modifying both the BINOL backbone and the ancillary ligands on the gold center, which influences the chiral environment and, consequently, the stereochemical outcome of the reaction. nih.gov

| Catalyst | Substrate | Product Type | Yield (%) | Enantiomeric Excess (%) |

| Chiral C,O-chelated BINOL/gold(III) complex | ortho-Alkynylbenzaldehyde, Methanol | 3-substituted 1H-isochromen-1-one | High | Up to 99 |

| (R,S)-BINOL-oxazoline Au(III) complex | 2-Ethynylbenzaldehyde, Methanol | 3-Methyl-1H-isochromen-1-one | High | 89 |

| (S,S)-BINOL-oxazoline Au(III) complex | 2-Ethynylbenzaldehyde, Methanol | 3-Methyl-1H-isochromen-1-one | High | -89 |

Asymmetric Carbon–Heteroatom Bond Formation Reactions

The catalytic, enantioselective formation of carbon-heteroatom bonds is a fundamental transformation in chemical synthesis. BINOL derivatives have been successfully applied as catalysts in these reactions, enabling the stereoselective construction of C-N and C-Br bonds.

For instance, a chiral calcium phosphate catalyst derived from (R)-H₈-BINOL facilitates the enantioselective amination of 3-aryl-2-benzofuranones using dibenzyl azodicarboxylate as the nitrogen source. acs.org This transformation provides access to valuable chiral α-amino acid derivatives with high yields and enantioselectivities. acs.org

In another significant application, novel bifunctional catalysts derived from BINOL, which incorporate both a Lewis basic amidine or sulfide (B99878) group and a Brønsted acidic phenol group, have been developed for highly enantioselective bromolactonizations. acs.orgnih.gov These catalysts promote the cyclization of various unsaturated carboxylic acids in the presence of a bromine source like N-bromosuccinimide (NBS). nih.gov Notably, these systems are effective for the 5-exo cyclization of alkyl-substituted olefinic acids, creating a stereogenic carbon–bromine bond with high enantioselectivity—a previously challenging transformation. acs.orgnih.gov

| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) / ee (%) |

| (R)-H₈-BINOL Calcium Phosphate | Enantioselective Amination | 3-Aryl-2-benzofuranone | α-Hydrazino lactone | Up to 99 | Up to 99% ee |

| BINOL-derived Bifunctional Amidine | Bromolactonization | 5-Alkyl-4(Z)-pentenoic acid | γ-Lactone | 97 | 96:4 er |

| BINOL-derived Bifunctional Sulfide | Bromolactonization | 2-(2-allylphenyl)acetic acid | Bromo-phthalide | 94 | 93% ee |

Enantioselective Cycloaddition Reactions

Cycloaddition reactions are among the most powerful tools for the rapid construction of complex cyclic molecules. Chiral BINOL-derived phosphoric acids and their more acidic N-triflyl phosphoramide (B1221513) analogues have emerged as premier organocatalysts for a variety of enantioselective cycloadditions. nih.govnih.gov

BINOL-derived organocatalysts have been effectively used in asymmetric [3+2] cycloaddition reactions to synthesize five-membered heterocyclic compounds. For example, chiral N-triflyl phosphoramides, which are significantly more acidic than their parent phosphoric acids, catalyze the cycloaddition of N-acylhydrazones with various alkenes. nih.gov This method provides access to chiral pyrazolidine (B1218672) derivatives with excellent yields, diastereoselectivities, and enantioselectivities. nih.govrsc.org

Another key application is the 1,3-dipolar cycloaddition of isatin-derived azomethine ylides with alkynes. nih.gov This reaction, catalyzed by a chiral BINOL-derived phosphoric acid, proceeds through a sequential Michael addition and Mannich-type cyclization to afford biologically important spiro-oxindole-based 2,5-dihydropyrrole frameworks with high yields and excellent enantioselectivities. nih.gov

| Catalyst | Reaction Type | Reactants | Product | Yield (%) | ee (%) |

| N-Triflyl Phosphoramide | [3+2] Cycloaddition | N-Acyl hydrazone, Alkene | Pyrazolidine | Up to 99 | Up to 98 |

| BINOL Phosphoric Acid | 1,3-Dipolar Cycloaddition | Isatin-derived azomethine ylide, Alkyne | Spiro-oxindole-2,5-dihydropyrrole | Up to 98 | Up to 98 |

Chiral six-membered heterocycles are prevalent core structures in numerous natural products and bioactive molecules. BINOL-phosphate catalysts have demonstrated significant potential in the asymmetric formal [3+3] cycloaddition for the synthesis of these frameworks. nih.gov A notable example is the reaction between an in situ-generated azomethine ylide (from isatin (B1672199) and an amino acid) and a 3-indolylmethanol. nih.govencyclopedia.pub Catalyzed by a BINOL-derived phosphoric acid, this reaction constructs a chiral piperidine (B6355638) framework fused with a spiro-oxindole moiety. The desired products are obtained in high yields and with outstanding enantioselectivities, typically exceeding 97% ee.

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. BINOL derivatives have been extensively used to catalyze enantioselective versions of this reaction, including the hetero-Diels-Alder variant.

A highly enantioselective aza-Diels-Alder reaction between Brassard's diene and various imines has been developed using a chiral BINOL-derived Brønsted acid as the catalyst. nih.gov This transformation provides dihydropyridone derivatives, important precursors for piperidine alkaloids, in high yields and with excellent enantioselectivity. nih.gov

Furthermore, the hetero-Diels-Alder reaction between aldehydes and Danishefsky's diene has been effectively catalyzed by a complex of titanium(IV) and H₈-BINOL (TiHBOL). acs.org This system is highly general, accommodating a wide range of aldehydes and affording the corresponding 2,3-dihydropyran-4-one products with exceptional enantioselectivities, often reaching up to 99% ee, and in high yields. acs.org

| Catalyst | Reaction Type | Reactants | Product | Yield (%) | ee (%) |

| BINOL-derived Phosphoric Acid | Aza-Diels-Alder | Brassard's diene, Imine | Dihydropyridone | Up to 98 | Up to 98 |

| Ti(IV)-H₈-BINOL (TiHBOL) | Hetero-Diels-Alder | Danishefsky's diene, Aldehyde | 2,3-Dihydropyran-4-one | Up to 92 | Up to 99 |

1,3-Dipolar Cycloadditions

Chiral 2,2'-Binaphthyl-1,1'-diol (BINOL)-derived catalysts, particularly phosphoric acids and N-triflyl phosphoramides, have emerged as powerful organocatalysts for enantioselective 1,3-dipolar cycloaddition reactions. These reactions are of significant importance in organic synthesis as they provide a direct route to complex nitrogen- and oxygen-containing heterocyclic molecules.

One notable application is the reaction of alkynes with isatin-derived azomethine ylides, catalyzed by a chiral BINOL-derived phosphoric acid. This transformation yields biologically significant spiro-oxindole-based 2,5-dihydropyrrole frameworks in good to high yields and with excellent levels of enantioselectivity. rsc.org The proposed mechanism for this reaction involves a sequential Michael addition and a Mannich-type cyclization, rather than a concerted pathway. rsc.org The versatility of this method is demonstrated by its broad substrate scope, where the catalyst's performance is not significantly affected by the substituents on the substrates. rsc.org

Another example involves the 1,3-dipolar cycloaddition between α-aryl amino esters and aldehydes bearing dipolarophile functionalities, which leads to the formation of hexahydrochromeno[4,3-b]pyrrolidine derivatives with high enantioselectivity. rsc.org The success of this reaction is influenced by the electronic properties of the substrates; for instance, α-arylglycine methyl esters with electron-withdrawing aryl substituents tend to yield higher levels of enantioselectivity. rsc.org

Furthermore, lanthanide complexes incorporating BINOL-derived ligands, such as 3,3′-bis(2-oxazolyl)-1,1′-bi-2-naphthol (BINOL-Box), have been shown to catalyze the asymmetric 1,3-dipolar cycloaddition of nitrones to alkenes. For example, the reaction of N-benzylidenebenzylamine N-oxide with 3-((E)-2-butenoyl)-1,3-oxazolidin-2-one, catalyzed by a BINOL-Box–scandium complex, produces isoxazolidine (B1194047) derivatives in high yield with high diastereo- and enantioselectivity. nih.gov An interesting aspect of this catalytic system is that the absolute configuration of the major product can be influenced by the type of additive used in the reaction. nih.gov

Table 1: Enantioselective 1,3-Dipolar Cycloadditions Catalyzed by BINOL Derivatives

| Catalyst Type | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Phosphoric Acid | Isatin-derived azomethine ylide and alkyne | Spiro-oxindole-based 2,5-dihydropyrrole | Good to High | Excellent | rsc.org |

| Chiral Brønsted Acid | α-Aryl amino ester and aldehyde with dipolarophile | Hexahydrochromeno[4,3-b]pyrrolidine | - | High | rsc.org |

| BINOL-Box–Scandium Complex | N-benzylidenebenzylamine N-oxide and 3-((E)-2-butenoyl)-1,3-oxazolidin-2-one | Isoxazolidine | High | up to 87 | nih.gov |

Asymmetric Hydrogenation Reactions

This compound (BINOL) derivatives have been extensively utilized as chiral ligands in metal-catalyzed asymmetric hydrogenation reactions, a cornerstone of enantioselective synthesis. These ligands, when complexed with transition metals such as ruthenium and rhodium, have demonstrated remarkable efficacy in the reduction of various prochiral substrates, including olefins, ketones, and imines, to their corresponding chiral products with high enantioselectivity.

A prominent example is the use of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), a BINOL-derived diphosphine ligand, in complex with ruthenium(II). These BINAP-Ru(II) complexes, pioneered by Ryoji Noyori, are highly effective catalysts for the asymmetric hydrogenation of a wide range of functionalized olefins and ketones. researchgate.net For instance, the hydrogenation of α-(acylamino)acrylic acids or esters using BINAP-Ru(II) catalysts provides the corresponding amino acid derivatives in excellent enantiomeric yields. researchgate.net This methodology has found industrial applications in the synthesis of pharmaceuticals like the anti-inflammatory drug naproxen (B1676952) and the antibacterial agent levofloxacin. researchgate.net The mechanism of these hydrogenations often involves a metal-ligand bifunctional process, where a hydride on the ruthenium and a proton from a coordinated diamine ligand are transferred to the carbonyl group of the ketone via a six-membered pericyclic transition state. acs.org

Novel ortho-substituted BINOL-derived bisphosphorus ligands, such as o-BINAPO and o-NAPHOS, have also been synthesized and successfully applied in rhodium(I)-catalyzed asymmetric hydrogenation of functionalized olefins, achieving excellent enantioselectivities of up to 99% ee. nih.govmonash.edu Furthermore, BINOL-based monophosphites have proven to be highly efficient ligands in rhodium-catalyzed asymmetric olefin hydrogenation, often yielding enantioselectivities in the range of 90-99%. nih.gov Mechanistic studies suggest that in these systems, two monodentate phosphite (B83602) ligands are attached to the rhodium center, and the stereochemical outcome is dictated by the thermodynamics of the formation of major and minor diastereomeric rhodium/olefin intermediates. nih.gov

The partially hydrogenated derivative, H8-BINOL, has also been employed as a ligand in iridium-catalyzed enantioselective hydrogenation of sterically hindered N-arylimines, showcasing the versatility of the BINOL scaffold in accommodating different metals and substrates. acs.org

Table 2: Asymmetric Hydrogenation Reactions with BINOL-Derived Ligands

| Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee %) | Reference |

| BINAP-Ru(II) | α-(Acylamino)acrylic acids/esters | Amino acid derivatives | Excellent | researchgate.net |

| o-BINAPO/o-NAPHOS-Rh(I) | Functionalized olefins | Chiral alkanes | up to 99 | nih.govmonash.edu |

| BINOL-based monophosphites-Rh(I) | Olefins | Chiral alkanes | 90-99 | nih.gov |

| H8-BINOL-Ir(I) | Sterically hindered N-arylimines | Chiral amines | - | acs.org |

Rearrangement Reactions

Derivatives of this compound (BINOL) have been successfully employed as catalysts in various asymmetric rearrangement reactions, demonstrating their utility in constructing complex chiral molecules. The unique, sterically defined chiral environment provided by the BINOL scaffold is effective in controlling the stereochemical outcome of these transformations.

One significant application is in the enantioselective Nazarov cyclization, a 4π-electrocyclization of divinyl ketones to form cyclopentenones. BINOL-derived N-triflylphosphoramides have proven to be highly effective organocatalysts for this reaction. nih.gov For instance, the cyclization of a dienone catalyzed by an (R)-BINOL-derived N-triflylphosphoramide yielded a mixture of cis and trans cyclopentenones with high enantioselectivities (87% ee for the cis product and 95% ee for the trans product). nih.gov The reaction is believed to proceed through the formation of a tight ion pair between the protonated dienone and the chiral counteranion of the catalyst, which dictates the conrotatory sense of the electrocyclization. nih.govmonash.edu

Another notable example is the neighboring lithium-assisted rsc.orgnih.gov-Wittig rearrangement. This methodology has been used for the synthesis of enantiomerically pure BINOL-derived diols possessing both axial and sp3-central chirality. The process involves a chirality transfer from the BINOL backbone to a newly formed stereocenter, affording a range of chiral 1,1'-binaphthalene-2-α-arylmethanol-2'-ols with excellent enantioselectivities (often >99% ee) and in high yields (84-96%). nih.govresearchgate.net

Furthermore, BINOL-derived phosphoric acids have been utilized in asymmetric monash.edumonash.edu-sigmatropic rearrangements, such as the Fischer indole (B1671886) synthesis, to achieve the desymmetrization of 4-substituted cyclohexanones, leading to tetrahydrocarbazole products in good yields and high selectivity. nih.gov Additionally, the 3-aza-Cope rearrangement has been shown to be accelerated by self-assembled nanotubes of a chiral BINOL-phosphate, highlighting the role of supramolecular structures in catalysis. researchgate.net

Table 3: Asymmetric Rearrangement Reactions Catalyzed by BINOL Derivatives

| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (R)-BINOL-derived N-triflylphosphoramide | Nazarov Cyclization | Dienone | cis- and trans-Cyclopentenones | - | 87 (cis), 95 (trans) | nih.gov |

| BINOL-derived diol | rsc.orgnih.gov-Wittig Rearrangement | Aromatic ether | 1,1'-Binaphthalene-2-α-arylmethanol-2'-ol | 84-96 | >99 | nih.govresearchgate.net |

| Spirocyclic Phosphoric Acid (from BINOL) | Fischer Indole Synthesis ( monash.edumonash.edu-Sigmatropic Rearrangement) | 4-Substituted cyclohexanone (B45756) hydrazone | Tetrahydrocarbazole | Good | High | nih.gov |

| Chiral BINOL-phosphate | 3-Aza-Cope Rearrangement | - | - | - | - | researchgate.net |

Photoredox Catalysis Reactions

In recent years, this compound (BINOL) derivatives have been integrated into the rapidly expanding field of photoredox catalysis to achieve enantioselective transformations. By combining the chiral scaffolding of BINOL with photosensitive moieties, researchers have developed novel catalysts that can induce stereoselectivity in light-driven reactions.

One approach involves the creation of chimeric photo-organocatalysts where a BINOL-derived phosphoric acid is covalently linked to a photosensitizer, such as thioxanthone. These bifunctional catalysts have been successfully employed in enantioselective [2+2] cycloadditions. rsc.org The chiral phosphoric acid unit serves to organize the substrates through hydrogen bonding, while the thioxanthone moiety absorbs light and initiates the photochemical process. Another application of such a catalyst is in a tandem three-component electrophilic amination of enecarbamates with dibenzyl azodicarboxylate and pyrazoles, which proceeds with high enantioselectivity. rsc.org

The partially hydrogenated BINOL derivative, H8-BINOL, has also found application in photoredox catalysis. acs.orgrsc.org The increased flexibility of the H8-BINOL backbone compared to BINOL can be advantageous in certain catalytic systems. rsc.org

A synergistic approach combining a photoredox catalyst with a chiral Brønsted acid derived from BINOL has been used to achieve asymmetric dearomative photocycloaddition reactions of isoquinolines. This dual catalytic system allows for the regioselective [3+2] cycloaddition of various enones with the isoquinoline (B145761) ring, producing enantioenriched tropane (B1204802) derivatives in high yields with excellent diastereoselectivities and enantioselectivities. nih.gov

Furthermore, hybrid catalysts have been designed by combining donor-acceptor cyanoarene-based photocatalysts with a chiral BINOL-derived phosphoric acid. These catalysts have shown potential in both enantioselective energy-transfer and photoredox catalysis, as demonstrated in preliminary proof-of-concept reactions. chemrxiv.org

Table 4: Enantioselective Photoredox Reactions with BINOL-Derived Catalysts

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| BINOL-phosphoric acid-thioxanthone | [2+2] Cycloaddition | Enone and alkene | Cyclobutane | - | - | rsc.org |

| BINOL-phosphoric acid-thioxanthone | Electrophilic amination | Enecarbamate, azodicarboxylate, pyrazole | Aminated product | - | High | rsc.org |